Ethyl 8-methyl-8-nonenoate
CAS No.: 485320-28-3
Cat. No.: VC2279722
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 485320-28-3 |
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Molecular Formula | C12H22O2 |
Molecular Weight | 198.3 g/mol |
IUPAC Name | ethyl 8-methylnon-8-enoate |
Standard InChI | InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 |
Standard InChI Key | HBTLUNBEMCNBPS-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCC(=C)C |
Canonical SMILES | CCOC(=O)CCCCCCC(=C)C |
Introduction
Structural Analysis and Molecular Configuration
The molecular structure of ethyl 8-methyl-8-nonenoate features several key components that define its chemical behavior. At its core, the compound consists of:
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A linear carbon chain derived from nonenoic acid
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An ester group (−COO−) at one terminal, formed with an ethyl alcohol
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A methyl branch at the eighth carbon position
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A double bond (unsaturation) that introduces geometric isomerism possibilities
This structural configuration grants the compound specific reactivity patterns, particularly at the unsaturated bond and the ester functional group. The presence of the methyl group at the eighth carbon position distinguishes it from the related compound ethyl 8-nonenoate, which lacks this methyl branching.
Comparison with Related Compounds
To better understand the unique position of ethyl 8-methyl-8-nonenoate among similar compounds, the following table presents a comparative analysis:
Property | Ethyl 8-methyl-8-nonenoate | Ethyl 8-nonenoate |
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Molecular Formula | C12H22O2 | C11H20O2 |
Molecular Weight | 198.3 g/mol | 184.27 g/mol |
CAS Number | 485320-28-3 | 35194-39-9 |
Structure | Contains methyl branch at C8 | Lacks methyl branch |
Aroma Profile | Pleasant odor | Strong pineapple aroma |
This comparison highlights the structural differences that contribute to the distinct properties and applications of ethyl 8-methyl-8-nonenoate compared to its unbranched analog .
Synthesis Methodologies
The primary method for synthesizing ethyl 8-methyl-8-nonenoate involves the esterification reaction between 8-methyl-8-nonenoic acid and ethanol. This process typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The general reaction can be represented as:
8-methyl-8-nonenoic acid + ethanol → ethyl 8-methyl-8-nonenoate + water
Industrial Synthesis Approaches
In industrial settings, more efficient continuous esterification processes may be employed. Alternative catalysts like ion-exchange resins (e.g., Amberlyst 15) can be utilized to facilitate the reaction and simplify product separation. This approach offers several advantages:
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Enhanced reaction efficiency
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Easier separation of products
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Potential for continuous processing
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Reduced environmental impact compared to traditional acid catalysis
These industrial methods have been developed to optimize yield and purity while reducing production costs and environmental concerns associated with traditional synthesis routes.
Catalyst Comparison for Synthesis
Experimental data suggests that the choice of catalyst significantly impacts reaction yield and product purity. The following table summarizes the effectiveness of different catalysts:
Catalyst | Typical Yield | Product Purity | Advantages | Limitations |
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Sulfuric Acid | 60-82% | Moderate | Low cost, readily available | Product contamination, environmental concerns |
Amberlyst 15 | >90% | High | Reusable, cleaner process | Higher initial cost |
Ion-exchange Resins | 85-95% | High | Simplified separation, continuous process capability | Requires specialized equipment |
This comparison is based on synthesis approaches similar to those used for related esters, as demonstrated in research on comparable compounds .
Chemical Reactivity and Reaction Mechanisms
Ethyl 8-methyl-8-nonenoate can participate in several types of chemical reactions, primarily due to its ester functional group and the unsaturated bond in its structure. The key reaction types include:
Hydrolysis
Under acidic or basic conditions, the ester undergoes hydrolysis to form 8-methyl-8-nonenoic acid and ethanol. This reaction is particularly relevant in biological systems and environmental degradation pathways.
Transesterification
The compound can undergo transesterification reactions with other alcohols, resulting in the exchange of the ethyl group with different alkyl groups. This property is valuable in the synthesis of derivative compounds with modified properties.
Addition Reactions at the Double Bond
The unsaturated bond in ethyl 8-methyl-8-nonenoate can participate in addition reactions, including hydrogenation, halogenation, and epoxidation. These reactions provide routes to create functionalized derivatives with enhanced properties for specific applications.
Biological Activities and Mechanisms
Research into the biological activities of ethyl 8-methyl-8-nonenoate has revealed several potential mechanisms through which this compound interacts with biological systems. Studies indicate that the compound can enhance cellular metabolism by:
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Promoting glucose uptake
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Modulating lipid metabolism through its action on AMP-activated protein kinase (AMPK)
These mechanisms suggest potential applications in metabolic research and pharmaceutical development, though further investigations are needed to fully elucidate the compound's biological significance.
Applications and Industrial Relevance
Ethyl 8-methyl-8-nonenoate demonstrates versatility across multiple application domains, highlighting its significance in both research and industrial contexts. Its applications span several key areas:
Flavor and Fragrance Industry
Given its pleasant olfactory properties, ethyl 8-methyl-8-nonenoate finds application in:
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Food additives for flavor enhancement
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Fragrance components in personal care products
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Aroma chemicals in household products
Related compounds such as ethyl 8-nonenoate have demonstrated "a very strong and clean pineapple aroma," suggesting that ethyl 8-methyl-8-nonenoate may possess similar desirable olfactory properties .
Chemical Research and Synthesis
In the realm of chemical research, this compound serves as:
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A building block for more complex molecules
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A reference standard in analytical chemistry
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A model compound for studying esterification and related reactions
Recent Research Developments
Current scientific investigations concerning ethyl 8-methyl-8-nonenoate focus on expanding understanding of its properties and potential applications. Though specific research directly addressing this compound is limited in the provided search results, investigations into structurally similar compounds provide valuable insights.
Synthesis Optimization Studies
Research into optimal synthesis pathways has revealed that using Amberlyst 15 as a catalyst offers superior results compared to traditional sulfuric acid catalysis. For related esters, sulfuric acid catalysis resulted in lower yields (42-60%) and reduced product purity (60-82%), whereas solid acid catalysts achieved significantly better outcomes .
Structural Confirmation Methodologies
Spectral analysis, particularly 1H NMR spectroscopy, has proven effective in confirming the structure of similar unsaturated esters. The H-H olefinic coupling pattern provides characteristic signatures that verify the positioning of double bonds in the molecular structure .
Analytical Methods for Identification and Characterization
Several analytical techniques are employed for the identification and characterization of ethyl 8-methyl-8-nonenoate, ensuring accurate analysis in research and quality control contexts:
Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as primary methods for purity assessment and quantification. GC analysis is particularly valuable for detecting isomeric impurities that may form during synthesis .
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, particularly regarding the position of the methyl branch and the configuration of the double bond. Mass Spectrometry (MS) offers precise molecular weight determination and fragmentation patterns that aid in structural confirmation .
Future Research Directions
The evolving understanding of ethyl 8-methyl-8-nonenoate suggests several promising avenues for future investigation:
Expanded Application Exploration
Further research into potential applications in materials science, pharmaceuticals, and agrochemicals could reveal new valuable uses for this versatile compound. Particular focus on its potential antimicrobial properties, by analogy with related compounds, may yield significant findings.
Green Chemistry Approaches
Development of environmentally friendly synthesis methods, including enzymatic catalysis and continuous flow processes, represents an important direction for sustainable production of this compound.
Structure-Activity Relationship Studies
Comprehensive investigation of how structural modifications affect the compound's properties could lead to the development of optimized derivatives for specific applications.
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